5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Medicinal Chemistry Enzyme Inhibition Myeloperoxidase

This 95% pure 2-thioxo-3,4-dihydropyrimidin-4-one derivative is a versatile scaffold for exploratory medicinal chemistry, uniquely suited for generating SAR around the N3-(2-methoxyphenyl) motif absent in clinical MPO inactivators like PF-06282999. Ideal for parallel synthesis, broad in vitro safety panels (CYP, hERG), and as an analytical reference standard for thiouracil-based drug candidates. A critical building block for hypothesis-driven lead optimization.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 1235441-75-4
Cat. No. B1462973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
CAS1235441-75-4
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCCC1=C(N(C(=S)NC1=O)C2=CC=CC=C2OC)O
InChIInChI=1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19)
InChIKeyRKCSJPMFUBXLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one: Chemical Identity and Research-Grade Procurement


5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS 1235441-75-4, MFCD16040105) is a synthetic small molecule belonging to the 2-thioxo-3,4-dihydropyrimidin-4-one class, also described as a thiouracil derivative . Its molecular formula is C13H14N2O3S with a molecular weight of 278.33 g/mol . It is commercially available from multiple research chemical suppliers at a typical purity of 95% , and is listed as a versatile small molecule scaffold .

The Data Gap: Why Direct Substitution with 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Cannot Be Quantitatively Justified


Despite its structural relation to clinically investigated, irreversible myeloperoxidase (MPO) inactivators like PF-06282999, the specific compound 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one currently lacks the necessary quantitative, comparator-based evidence to support its selection over these established analogs . Core data on target engagement (e.g., MPO kinact/KI), selectivity profiles against anti-targets (e.g., TPO, CYPs), metabolic stability in relevant matrices, and oral bioavailability are absent in the public domain. Therefore, generic substitution carries a high and unquantifiable risk of failure in any given assay system.

Quantitative Evidence for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one: A Critical Gap Analysis


Critical Gap: Absence of Head-to-Head Biological Target Engagement Data

The compound's structural analog, PF-06282999, is a well-characterized irreversible inactivator of myeloperoxidase (MPO) with a kinact/KI of 11,600 M⁻¹s⁻¹ and high selectivity over thyroid peroxidase (TPO kinact/KI <3 M⁻¹s⁻¹) and CYP isoforms (IC₅₀ >100 µM) . For 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, no equivalent MPO inhibition, selectivity, or any other target-based assay data could be located in primary literature or patents [1]. This makes any claim of differentiated biochemical activity unverifiable.

Medicinal Chemistry Enzyme Inhibition Myeloperoxidase

Undefined Anti-Target Selectivity Profile

A key differentiator for lead compounds in the thiouracil class is selectivity against thyroid peroxidase (TPO) to avoid antithyroid side effects and cytochrome P450 (CYP) isoforms to prevent drug-drug interactions . Analog PF-06282999 conclusively demonstrates a wide safety margin (TPO kinact/KI <3 M⁻¹s⁻¹, CYP IC₅₀ >100 µM) . The selectivity profile of 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one remains completely undefined, representing a significant knowledge gap for any program considering its procurement.

Drug Safety Selectivity Cytochrome P450

Unreported ADME and Pharmacokinetic Properties

The disposition of the structurally related clinical candidate PF-06282999 is well-documented, characterized by metabolic stability, moderate oral bioavailability across species (mice 100%, rats 86%, dogs 75%, monkeys 76%), and renal clearance [1]. No in vitro ADME or in vivo pharmacokinetic data for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one could be found. Critical parameters such as metabolic half-life in hepatocytes, plasma protein binding, and oral bioavailability are unknown [2].

ADME Drug Disposition Oral Bioavailability

Scientifically Justified Application Scenarios for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one


Exploratory Medicinal Chemistry and Scaffold Hopping

Given the compound is listed as a 'versatile small molecule scaffold' , its primary justifiable application is as a starting point for exploratory medicinal chemistry. It can be used in parallel synthesis to generate novel analogs, with the goal of establishing a first SAR for this specific N3-(2-methoxyphenyl) substitution pattern, which is currently missing.

In Vitro Pharmacological Profiling De-Risking Studies

A secondary application is broad in vitro safety pharmacology profiling. Running a standard panel (e.g., CEREP, SafeScreen) would generate the critical missing data on CYP inhibition, hERG binding, and other off-target activities. This data is a prerequisite for any consideration of the compound for in vivo studies.

Analytical Reference Standard for Related Substance Method Development

For analytical chemists working on thiouracil-based drug candidates like PF-06282999, this compound can serve as a reference standard. Its structural similarity makes it useful for developing HPLC or LC-MS methods to identify and quantify potential impurities or degradation products bearing the 2-methoxyphenyl motif .

Computational Chemistry and Structure-Based Drug Design

The compound can be used in computational docking and molecular dynamics studies against targets like MPO (PDB entries available) to generate hypotheses about its binding mode. These in silico predictions could then guide the synthesis of analogs and help build a data-driven case for further investment, addressing the current evidence gap.

Quote Request

Request a Quote for 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.